molecular formula C7H8ClNO B11919260 5-(2-chloroethyl)-1H-pyridin-2-one

5-(2-chloroethyl)-1H-pyridin-2-one

Cat. No.: B11919260
M. Wt: 157.60 g/mol
InChI Key: CMZLNCGVWNPVLZ-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1H-pyridin-2-one ( 1314925-13-7) is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . It is offered as a biochemical reagent for use in life science research and as an intermediate in organic synthesis and drug discovery . As a pyridin-2-one derivative, it belongs to a class of heterocyclic scaffolds recognized in medicinal chemistry for their versatility as bioisosteres and their ability to act as both hydrogen bond donors and acceptors, which can facilitate interactions with biological targets . The 2-chloroethyl side chain provides a reactive handle for further chemical modifications, making this compound a valuable building block for constructing more complex molecules for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

5-(2-chloroethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H8ClNO/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4H2,(H,9,10)

InChI Key

CMZLNCGVWNPVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CCCl

Origin of Product

United States

Advanced Synthetic Strategies for 5 2 Chloroethyl 1h Pyridin 2 One

Precursor Selection and Design Considerations in the Synthesis of 5-(2-chloroethyl)-1H-pyridin-2-one

The judicious choice of starting materials is paramount in the successful synthesis of this compound. The precursors must not only provide the necessary carbon and nitrogen atoms for the pyridinone core but also facilitate the introduction of the 5-(2-chloroethyl) substituent in a controlled manner.

The construction of the pyridin-2-one ring with a substituent at the 5-position can be achieved through various condensation reactions. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine. For the synthesis of a 5-substituted pyridin-2-one, a β-keto ester or a related derivative bearing the desired substituent or a precursor to it can be utilized.

One-pot multi-component reactions are also an effective strategy for the regioselective synthesis of substituted pyridines. nih.gov For instance, the reaction of isatin, malononitrile, and an aminopyrazole has been used to regioselectively synthesize benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines. nih.gov A similar multi-component approach could be envisioned for this compound, potentially starting from a precursor containing the chloroethyl group.

Furthermore, the synthesis of polysubstituted pyridines can be achieved from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence. nih.gov This method offers a pathway to highly substituted pyridines, and with appropriate starting materials, could be adapted for the synthesis of the target molecule.

Precursor TypeReagentsProduct TypeReference
β-Enamino Ketone AmidesBase (e.g., Potassium tert-butylate)3-Substituted Pyridin-2-ones researchgate.net
Isatin, Malononitrile, 3-AminopyrazoleWater (on-water reaction)Benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines nih.gov
1,3-Diketones, ArylhydrazinesN,N-dimethylacetamide (DMAc)1-Aryl-3,4,5-substituted Pyrazoles organic-chemistry.org
Acetylene Dicarboxylate, β-Amino AlcoholPhenyl AcetyleneSubstituted Pyridines nih.gov

The introduction of the 2-chloroethyl group at the 5-position of the pyridinone ring is a critical step. This can be achieved either by starting with a precursor that already contains this moiety or by functionalizing the pyridinone core after its formation.

A plausible strategy involves the use of a precursor such as 3-(2-chloroethyl)pentane-2,4-dione in a condensation reaction. Alternatively, a pyridin-2-one with a suitable functional group at the 5-position, such as a hydroxyl or an amino group, could be synthesized first, followed by the introduction of the chloroethyl group through a substitution reaction. For example, a 5-hydroxypyridin-2-one could potentially be converted to the corresponding 2-chloroethyl derivative. The synthesis of 2-chloro-5-hydroxypyridine (B185701) is a known process, which can be achieved from 2-chloro-5-acetoxypyridine with potassium carbonate in methanol. chemicalbook.com

Another approach could be the modification of a pre-existing side chain. For instance, a 5-(2-hydroxyethyl)-1H-pyridin-2-one could be synthesized and subsequently chlorinated using a reagent like thionyl chloride. This approach is analogous to the synthesis of 2-chloro-5-chloromethyl-pyridine from the corresponding hydroxymethyl compound. google.com

Mechanistic Investigations of Formation Reactions of this compound

Understanding the reaction mechanism is crucial for optimizing the synthesis and minimizing the formation of byproducts.

The formation of the pyridin-2-one ring from acyclic precursors typically proceeds through a series of condensation, cyclization, and dehydration steps. For instance, in the synthesis of pyrazolo[1,5-a]pyridines, a TEMPO-mediated [3 + 2] annulation-aromatization protocol has been developed. nih.gov Mechanistic studies in such reactions help in understanding the role of each component and the sequence of bond formations.

In one-pot syntheses, such as the formation of 5-O-substituted 5H-chromeno[2,3-b]pyridines, mechanistic studies have revealed the possibility of concurrent reactions and the formation of thermodynamically stable products. nih.gov These insights are valuable for controlling the reaction outcome. For the synthesis of this compound, a detailed mechanistic study would involve identifying the key intermediates leading to the desired product versus potential isomers or byproducts.

Computational studies can provide valuable insights into the transition states and reactive intermediates involved in pyridinone formation. For example, in the cycloaddition/cycloreversion reactions of 1,4-oxazinones, computational predictions of activation energies can help in selecting the most reactive precursors. nih.gov

For the introduction of the chloroethyl group, the mechanism would depend on the chosen method. If a substitution reaction on a 5-hydroxypyridin-2-one is employed, the mechanism would likely involve the formation of a more reactive intermediate, such as a chlorosulfite ester when using thionyl chloride, followed by an intramolecular or intermolecular nucleophilic attack.

Optimization of Synthetic Yields and Purity Profiles for this compound

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters.

A study on the synthesis of 1-aryl-3,4,5-substituted pyrazoles demonstrated that the choice of solvent significantly impacts regioselectivity, with aprotic solvents having strong dipole moments, such as DMAc, providing higher selectivity. organic-chemistry.org Similar solvent screening would be beneficial for the synthesis of this compound.

The optimization of a one-pot synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines involved adjusting the reaction time and temperature to achieve high yields of 77–93%. nih.gov A similar systematic optimization of parameters such as temperature, reaction time, and stoichiometry of reagents would be necessary to maximize the yield of the target pyridinone.

Purification of the final product is also a critical step. Chromatographic techniques, such as silica (B1680970) gel chromatography, are commonly used to purify substituted pyridines and related heterocycles. chemicalbook.com The development of an efficient purification protocol would be essential to obtain this compound in high purity.

Reaction ParameterEffect on SynthesisExampleReference
SolventInfluences regioselectivity and reaction rate.Aprotic solvents like DMAc improve regioselectivity in pyrazole (B372694) synthesis. organic-chemistry.org
TemperatureAffects reaction kinetics and product stability.Refluxing was necessary for the final step in chromeno[2,3-b]pyridine synthesis. nih.gov
Reagent StoichiometryCan impact yield and byproduct formation.In the synthesis of 2-chloro-5-chloromethylpyridine, the ratio of chlorinating agents is crucial. google.com
CatalystCan accelerate the reaction and improve selectivity.TEMPO serves as both a Lewis acid and an oxidant in pyrazolo[1,5-a]pyridine (B1195680) synthesis. nih.gov

Solvent Effects on Reaction Efficacy

The choice of solvent can profoundly impact the reaction rate, yield, and selectivity in the synthesis of 2-pyridones. The polarity, boiling point, and coordinating ability of the solvent play crucial roles in stabilizing transition states and solvating reactants and catalysts. For instance, in multicomponent reactions leading to 2-pyridone derivatives, a range of solvents from polar aprotic to protic have been explored. nih.gov

A study on the N-alkylation of 2-pyridones highlighted the effectiveness of using a micellar system with Tween 20 in water to enhance reaction rates by improving the solubility of starting materials. researchgate.net In another example, the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyrans showed that ethanol (B145695) was the optimal solvent for the rearrangement and subsequent oxidation, leading to good yields. scielo.org.mxresearchgate.net The use of green solvents is also a significant consideration, with ethanol often being a preferred choice. nih.gov

Table 1: Hypothetical Solvent Effects on the Yield of a 2-Pyridone Synthesis

SolventDielectric Constant (20°C)Boiling Point (°C)Hypothetical Yield (%)
Toluene2.3811165
Acetonitrile (B52724)37.58278
Ethanol24.57885
Water80.110072 (with surfactant)
Dimethylformamide (DMF)36.715388

This table is illustrative and based on general observations in 2-pyridone synthesis. Actual yields for this compound would require experimental validation.

Catalyst Selection and Loading

The appropriate selection of a catalyst and its optimal loading are critical for achieving high efficiency in the synthesis of 2-pyridones. Both homogeneous and heterogeneous catalysts, including acids, bases, and metal complexes, have been employed. For instance, the Guareschi-Thorpe condensation, a classical method for 2-pyridone synthesis, can be catalyzed by bases. wikipedia.org

Modern approaches often utilize transition metal catalysts. A cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a route to pyridinones. organic-chemistry.org Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature, offering a mild and efficient method. organic-chemistry.org In the context of green chemistry, the use of reusable heterogeneous catalysts is highly desirable. For example, hydrotalcite, a solid base catalyst, has been used for the one-pot synthesis of highly substituted pyridines. rsc.org The catalyst loading is a crucial parameter to optimize, as higher loadings can sometimes lead to side reactions or be economically unviable, while lower loadings might result in incomplete conversion. A study on the synthesis of ring-fused 2-pyridones found that a 5 mol% loading of Pd(PPh₃)₂Cl₂ was optimal for coupling reactions. diva-portal.org

Table 2: Influence of Catalyst and Loading on a Model 2-Pyridone Synthesis

CatalystCatalyst TypeLoading (mol%)Hypothetical Yield (%)
Piperidine (B6355638)Organocatalyst (Base)2075
L-ProlineOrganocatalyst (Acid)1082
Copper(I) IodideTransition Metal588
Palladium(II) Acetate (B1210297)Transition Metal292
Nano ZnAl₂O₄Heterogeneous195 (reusable)

This table is illustrative and based on various reported 2-pyridone syntheses. Optimal conditions for this compound would need to be determined experimentally.

Reaction Temperature and Pressure Optimization

Reaction temperature and pressure are fundamental parameters that govern reaction kinetics and thermodynamics. In many reported syntheses of 2-pyridones, reactions are carried out at elevated temperatures to overcome activation energy barriers. For example, a thermal multicomponent domino reaction for the synthesis of functionalized 2-pyridones is conducted under solvent- and catalyst-free conditions at high temperatures. rsc.orgwordpress.com

However, milder reaction conditions are often preferred to minimize side product formation and energy consumption. A one-pot preparation of N-alkenyl-2-pyridones is conducted at 0°C. acs.orgnih.gov Microwave irradiation has also been employed as an alternative heating method to accelerate reaction rates and improve yields in the synthesis of 2-pyridone derivatives, often leading to shorter reaction times compared to conventional heating. researchgate.net The optimization of temperature is a trade-off between reaction rate and selectivity, and the ideal temperature profile will be specific to the chosen synthetic route for this compound. Pressure is typically less of a critical parameter in many standard 2-pyridone syntheses unless gaseous reagents are involved.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. The following subsections explore how these principles can be applied to the synthesis of this compound.

Solvent-Free Reactions

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. Several solvent-free methods for the synthesis of pyridine (B92270) and 2-pyridone derivatives have been reported. rsc.orgwordpress.comresearchgate.netrsc.orgnih.govnih.gov For instance, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines has been achieved under solvent-free conditions. nih.gov Another example is the grinding of reagents in the presence of a solid catalyst, a technique known as mechanochemistry, which can lead to high yields in short reaction times. rsc.org A solvent-free protocol for the synthesis of 3-cyano-2-pyridones has been developed by reacting enaminonitriles with primary amines, highlighting the high yields and environmentally friendly nature of this approach. researchgate.net

Use of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on the use of catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused. Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are particularly attractive due to their ease of separation from the reaction mixture. acs.org For example, a PET@UiO-66 vial has been fabricated and used as a robust and recyclable catalyst for the synthesis of 2,4,6-trisubstituted pyridines. acs.org Organocatalysts, which are metal-free small organic molecules, also represent a sustainable alternative to metal-based catalysts. wikipedia.org The use of biocatalysts, such as enzymes, is another promising avenue in green chemistry, although their application in the synthesis of complex pyridones is still an emerging area.

Atom Economy Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comacs.org Addition and cycloaddition reactions are inherently atom-economical as they, in principle, incorporate all reactant atoms into the product. The synthesis of 2-pyridones via [4+2] cycloaddition reactions is an example of an atom-economical approach. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 5 2 Chloroethyl 1h Pyridin 2 One

Electrophilic and Nucleophilic Substitution Reactions of 5-(2-chloroethyl)-1H-pyridin-2-one

The pyridinone core and its side chain offer multiple sites for both electrophilic and nucleophilic attack, leading to a wide range of functionalized derivatives.

The nitrogen atom of the pyridin-2-one ring, existing in tautomeric equilibrium with its 2-hydroxypyridine form, is nucleophilic and can readily undergo reactions with electrophiles.

N-Alkylation: The alkylation of the pyridinone nitrogen is a common transformation, typically achieved by reacting it with alkyl halides in the presence of a base. mdpi.com The choice of base and solvent is crucial to favor N-alkylation over the competing O-alkylation of the 2-hydroxypyridine tautomer. mdpi.com While direct N-alkylation of this compound is not extensively documented, analogous reactions with other pyridinones provide insight into the expected reactivity. For instance, various N-substituted 2-pyridones can be synthesized under microwave irradiation in multicomponent reactions. mdpi.com

N-Acylation: Acylation of the pyridinone nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. The resulting N-acylpyridinones are important intermediates in organic synthesis.

Table 1: Representative Conditions for N-Alkylation of Pyridin-2-ones

Alkylating Agent Base Solvent Temperature Outcome
Alkyl Halides K₂CO₃ DMF Room Temp. to 130°C N-Alkylation
Alkyl Halides NaH THF 0°C to Room Temp. N-Alkylation
Benzyl Bromide K₂CO₃ Water Room Temp. High yield of N-benzylated product

The chloroethyl group at the 5-position is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). This reactivity is a key feature for the elaboration of the molecule's structure.

Nucleophilic Displacement of Chloride: The chlorine atom can be displaced by a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in the synthesis of more complex derivatives. For instance, reactions with amines would yield the corresponding aminoethyl-substituted pyridinones.

Intramolecular Cyclization: The chloroethyl side chain can participate in intramolecular cyclization reactions. nih.gov In the presence of a suitable base, the pyridinone nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a fused bicyclic system. This process is a powerful method for constructing novel heterocyclic scaffolds.

The pyridinone ring is an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution (EAS). wikipedia.org The electron-withdrawing nature of the nitrogen atom makes direct substitution reactions like nitration, halogenation, and sulfonation challenging, often requiring harsh conditions. wikipedia.org

Activation via N-Oxidation: A common strategy to enhance the reactivity of pyridine (B92270) rings towards EAS is through the formation of the corresponding N-oxide. wikipedia.org The N-oxide group is electron-donating, which activates the ring for electrophilic attack, particularly at the 4-position. Subsequent deoxygenation can restore the pyridine ring. While this approach is well-established for pyridines, its application to this compound would need to consider the stability of the pyridinone tautomer under the reaction conditions.

Cyclization Reactions and Ring Annulation Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic chloroethyl side chain, makes it an excellent substrate for intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov

Formation of Fused Bicyclic Systems: Treatment of this compound with a strong base can induce an intramolecular SN2 reaction. The deprotonated pyridinone nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of a new ring. This results in the synthesis of bicyclic pyridones, which are valuable scaffolds in medicinal chemistry. The specific ring size and structure of the product would depend on the reaction conditions and the conformation of the starting material. Such cyclizations have been reported for analogous N-(2-chloroethyl)ureas, which form dihydrooxazol-2-amines. nih.gov

Oxidative and Reductive Transformations of the Pyridinone Core and Side Chain

The pyridinone ring and the chloroethyl side chain can undergo both oxidative and reductive transformations, although specific examples for this compound are not widely reported. The expected reactivity can be inferred from the behavior of related compounds.

Oxidation: The pyridinone ring is generally resistant to oxidation due to its aromatic character. However, under forcing conditions, degradation of the ring can occur. A more common oxidative transformation in pyridine chemistry is the oxidation of the nitrogen atom to form a pyridine-N-oxide, as mentioned previously. wikipedia.org The chloroethyl side chain is also relatively stable to oxidation, though strong oxidizing agents could potentially lead to cleavage or the formation of carboxylic acids under harsh conditions.

Reduction: The pyridinone ring can be reduced under various conditions. Catalytic hydrogenation can reduce the double bonds in the ring, leading to piperidinone derivatives. The choice of catalyst and reaction conditions would determine the extent of reduction. The chloroethyl side chain can also be reduced. For example, the carbon-chlorine bond can be cleaved by catalytic hydrogenation or with reducing agents like lithium aluminium hydride, which would convert the chloroethyl group to an ethyl group. The reduction of N-alkyl- and N-aryl-piperidin-2-ones with lithium aluminium hydride has been shown to yield various reduced products, including tetrahydro-pyridines. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloroethyl group is not typically used as a coupling partner in these reactions, the pyridinone ring can be functionalized with a leaving group (e.g., a halide) that can participate in such transformations. Assuming the presence of a suitable leaving group on the pyridinone ring (or if the chloroethyl group were to be transformed into one), the following reactions are plausible.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.org If this compound were converted to a halopyridinone (e.g., at the 3- or 6-position), it could undergo Suzuki coupling to introduce new aryl or vinyl substituents. These reactions are widely used for the synthesis of biaryl compounds. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org A halopyridinone derivative of the title compound could be coupled with various primary or secondary amines to introduce diverse amino substituents onto the pyridinone ring. This reaction is highly valued for its broad substrate scope and functional group tolerance. youtube.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halopyridinone derived from this compound could participate in the Heck reaction to introduce alkenyl side chains. researchgate.net

Table 2: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling of Halopyridines/Pyridinones

Reaction Type Catalyst Ligand Base Solvent Temperature
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ Phosphine ligands (e.g., XPhos) K₂CO₃, K₃PO₄ Toluene, Dioxane/Water 80-110°C
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃ Phosphine ligands (e.g., Xantphos) NaOtBu, K₂CO₃ Toluene, Dioxane 80-110°C
Heck Pd(OAc)₂ Phosphine ligands or N-heterocyclic carbenes Et₃N, K₂CO₃ DMF, Acetonitrile (B52724) 80-140°C

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. For a hypothetical 3-halo-5-(2-chloroethyl)-1H-pyridin-2-one, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.

The successful execution of Suzuki-Miyaura coupling on pyridin-2-one scaffolds is well-documented. For instance, the coupling of 3-bromo-5-substituted-pyridin-2(1H)-ones with various boronic acids has been shown to proceed efficiently. Key to the success of these reactions is the appropriate choice of catalyst, ligand, and base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridin-2-one Analogs

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10075-90
Pd₂(dba)₃SPhosK₃PO₄Dioxane11080-95
Pd(dppf)Cl₂dppfCs₂CO₃DME8070-88

This data is compiled from representative studies on analogous 3-halopyridin-2-one systems and is intended to be illustrative of potential reaction conditions.

The reactivity of the chloroethyl group under these conditions would need to be considered. While generally stable, the potential for side reactions, such as elimination to form a vinyl group or nucleophilic substitution by the base, could occur, particularly at elevated temperatures.

Heck and Sonogashira Coupling Reactions

The Heck reaction offers a method for the arylation or vinylation of alkenes, while the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Both reactions are catalyzed by palladium complexes and are foundational in synthetic organic chemistry.

For a halogenated derivative of this compound, the Heck reaction would allow for the introduction of alkenyl substituents. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

The Sonogashira coupling, on the other hand, would facilitate the introduction of alkynyl moieties. This reaction is co-catalyzed by palladium and copper complexes. Studies on 3-bromo-2-aminopyridines have demonstrated successful Sonogashira couplings with terminal alkynes, providing a useful precedent for the pyridin-2-one system.

Table 2: Typical Conditions for Heck and Sonogashira Coupling of Halopyridine Analogs

ReactionCatalystCo-catalystLigandBaseSolventTemperature (°C)
HeckPd(OAc)₂-P(o-tol)₃Et₃NDMF100
SonogashiraPdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF60

This data is based on general procedures for Heck and Sonogashira reactions on halopyridine substrates and serves as a potential starting point for a halogenated this compound.

The compatibility of the 2-chloroethyl group with the reaction conditions for both Heck and Sonogashira couplings would be a critical factor. The basic conditions, particularly with amine bases like triethylamine, could promote elimination of HCl from the chloroethyl side chain.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction would be highly valuable for the synthesis of N-substituted derivatives of this compound.

The application of Buchwald-Hartwig amination to halopyridines is well-established. For instance, the selective amination of 2,4-dichloropyridine demonstrates the feasibility of this transformation on the pyridine core. The choice of a suitable palladium precursor and a sterically demanding phosphine ligand is crucial for achieving high yields and functional group tolerance.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Chloropyridine Analogs

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene100
Pd(OAc)₂XPhosK₃PO₄Dioxane110

This table presents common conditions for the Buchwald-Hartwig amination of chloropyridines and is intended as a guide for potential reactions with a halogenated this compound.

A key consideration in the Buchwald-Hartwig amination of a chloro-substituted this compound would be the potential for competitive reaction at the chloroethyl side chain. The strong bases often employed in this reaction, such as sodium tert-butoxide, could lead to elimination or substitution reactions involving the chloroethyl group.

Derivatization Strategies for Investigating Structure-Reactivity Relationships in this compound Analogs

To probe the structure-reactivity relationships of this compound analogs, a systematic derivatization strategy can be employed. This involves modifications at various positions of the molecule to understand their influence on chemical reactivity and, in a broader context, biological activity.

Modification of the 2-Chloroethyl Side Chain:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. The reactivity of this position can be compared across a series of analogs with different substituents on the pyridinone ring.

Elimination: Treatment with a strong base can induce elimination to form the corresponding 5-vinyl-1H-pyridin-2-one. The ease of this elimination can provide insights into the electronic effects of other ring substituents.

Chain Extension/Modification: The chloroethyl group can serve as a handle for further synthetic transformations, such as conversion to an aminoethyl or hydroxyethyl group, which can then be further derivatized.

Modification of the Pyridin-2-one Ring:

N-Alkylation/Arylation: The nitrogen atom of the pyridin-2-one can be alkylated or arylated to study the effect of substitution at this position on the reactivity of the chloroethyl side chain and any ring-halogen.

Table 4: Derivatization Strategies and Their Impact on Physicochemical Properties

Derivatization SiteModificationPotential Impact on Properties
5-(2-chloroethyl)Substitution with aminesIncreased basicity and polarity
5-(2-chloroethyl)Elimination to vinylIncreased rigidity, altered electronic properties
N1-positionAlkylation/ArylationIncreased lipophilicity, altered hydrogen bonding
C3/C6-positionIntroduction of EWG/EDGModulation of ring electronics and reactivity

EWG: Electron-withdrawing group; EDG: Electron-donating group.

By systematically synthesizing and evaluating the reactivity of these derivatives, a comprehensive understanding of the structure-reactivity relationships within this class of compounds can be established.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 2 Chloroethyl 1h Pyridin 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

For a molecule like 5-(2-chloroethyl)-1H-pyridin-2-one, one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons. However, multi-dimensional NMR techniques are required for unambiguous assignment and to establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the chloroethyl group and between the protons on the pyridine (B92270) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons in the pyridinone ring and the chloroethyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in establishing the connection of the chloroethyl group to the C5 position of the pyridinone ring by observing a correlation between the protons of the ethyl group and the carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for understanding the molecule's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
H3~6.5-C2, C4, C5
H4~7.4-C2, C3, C5, C6
H6~7.2-C2, C4, C5
CH₂ (alpha)~2.9~35C4, C5, C6, CH₂ (beta)
CH₂ (beta)~3.8~45C5, CH₂ (alpha)
C2-~165H3, H4, H6
C3-~120H3, H4
C4-~140H3, H4, H6
C5-~130H4, H6, CH₂ (alpha)
C6-~135H4, H6

Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary from experimental values.

Solid-State NMR for Polymorphic Analysis (if applicable)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's physical properties. Solid-State NMR (ssNMR) is a powerful technique for identifying and characterizing different polymorphs. While it is not known if this compound exhibits polymorphism, ssNMR could be used to probe its solid-state structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, and any differences in the spectra of different batches would indicate the presence of polymorphs.

Isotopic Labeling Strategies for NMR-Based Mechanistic Insights

Isotopic labeling, where atoms like ¹²C or ¹⁴N are replaced with their NMR-active isotopes ¹³C and ¹⁵N, is a sophisticated method for tracing reaction pathways and understanding metabolic processes. niscpr.res.in For instance, if this compound were to be studied in a biological system or as a precursor in a chemical reaction, specific isotopic labeling of the chloroethyl group or the pyridinone ring would allow for precise tracking of these fragments using NMR. niscpr.res.in This can provide unambiguous evidence for proposed reaction mechanisms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, FT-IR and Raman spectroscopy would be used to identify key functional groups:

C=O stretch: A strong absorption in the FT-IR spectrum, typically around 1650-1700 cm⁻¹, would confirm the presence of the pyridinone carbonyl group.

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H bond of the pyridinone ring.

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would correspond to the chloroethyl group.

Aromatic C=C and C-N stretches: These would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the FT-IR spectrum. A study on 2-hydroxy-5-methyl-3-nitro pyridine demonstrated the use of both FT-IR and Raman to assign vibrational modes. niscpr.res.in

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (broad)Weak
C-H Stretch (aromatic)3000-3100Strong
C-H Stretch (aliphatic)2850-3000Strong
C=O Stretch1650-1700 (strong)Moderate
C=C/C-N Stretch (ring)1400-1600Strong
C-Cl Stretch600-800Moderate

Note: These are generalized frequency ranges and the exact positions will depend on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, from that, its elemental composition.

Exact Mass Determination and Elemental Composition Verification

HRMS would be used to measure the mass of this compound with very high accuracy (typically to four or five decimal places). This exact mass can then be used to calculate the elemental formula (C₇H₈ClNO). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in a roughly 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org This provides definitive confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to generate a characteristic pattern of product ions, which is invaluable for structural elucidation. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow logical pathways dictated by the stability of the resulting ions and neutral losses.

Given the structure of this compound, several key fragmentation pathways can be predicted. The presence of chlorine is a notable feature, as its isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments. youtube.com

A plausible fragmentation cascade for this compound is outlined below:

Initial Fragmentation: The primary fragmentation event would likely involve the chloroethyl side chain. Cleavage of the C-C bond between the ethyl group and the pyridinone ring (alpha-cleavage) could lead to the formation of a stable pyridinone-containing cation. Another probable initial fragmentation is the loss of a chlorine radical or HCl.

Side-Chain Fragmentation: The chloroethyl side chain itself can undergo fragmentation. A common pathway for haloalkanes is the loss of the halogen, which can occur as a radical or as a hydrogen halide. youtube.com For instance, the loss of a chlorine radical (•Cl) would generate a carbocation.

Ring Fragmentation: Subsequent fragmentation of the pyridinone ring itself can occur, often following initial side-chain cleavages. This can involve the loss of small neutral molecules like carbon monoxide (CO) or ethene. nih.gov

A hypothetical fragmentation pattern is presented in the table below. The exact m/z values and relative abundances would need to be confirmed by experimental data.

Predicted Fragment Ion Proposed Neutral Loss Significance for Structural Elucidation
[M-Cl]⁺Chlorine radical (•Cl)Confirms the presence of the chloroethyl group and leads to a prominent ion.
[M-HCl]⁺Hydrogen chloride (HCl)A common fragmentation for chloroalkanes, indicating the chloroethyl moiety.
[M-C₂H₄Cl]⁺Chloroethyl radical (•C₂H₄Cl)Results in an ion corresponding to the 1H-pyridin-2-one core, confirming the basic ring structure.
[M-CO]⁺Carbon monoxide (CO)Characteristic fragmentation of pyridinone and similar cyclic carbonyl systems. nih.gov
[C₅H₅NO]⁺C₂H₄Cl radicalRepresents the pyridinol tautomer, providing evidence for the core heterocyclic structure.

It is important to note that the ionization method can influence the fragmentation pathways. While electron ionization (EI) typically induces extensive fragmentation, softer ionization techniques like electrospray ionization (ESI) often yield a prominent protonated molecule [M+H]⁺, with fragmentation induced via collision-induced dissociation (CID). lifesciencesite.com

Ion Mobility Spectrometry for Isomer Differentiation

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio. nih.gov

For this compound, several structural isomers could potentially exist, which would be indistinguishable by mass spectrometry alone. These could include:

Positional Isomers: The chloroethyl group could be located at other positions on the pyridinone ring (e.g., 3-(2-chloroethyl)- or 4-(2-chloroethyl)-1H-pyridin-2-one).

Tautomers: The pyridinone can exist in equilibrium with its tautomeric form, 5-(2-chloroethyl)-2-hydroxypyridine. While the pyridone form generally predominates, the tautomeric equilibrium can be influenced by the solvent and temperature.

In an IMS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers. researchgate.net This difference in drift time allows for their separation.

The expected application of IMS for this compound would involve:

Isomer Type Basis of Separation by IMS Expected Outcome
Positional IsomersDifferent substitution patterns on the pyridinone ring would lead to distinct three-dimensional shapes and, therefore, different collision cross-sections (CCS).Each positional isomer would exhibit a unique drift time, allowing for their separation and identification when coupled with MS.
Tautomers (Pyridone vs. Hydroxypyridine)The pyridone and hydroxypyridine forms have different shapes and polarities, which would result in different interactions with the drift gas.The two tautomers, if both are present in the gas phase, could potentially be separated, providing insight into the tautomeric equilibrium.

The reduced mobility constant (K₀) is a characteristic value for an ion in a specific drift gas and can be used for identification purposes. nih.gov By calibrating the instrument with known standards, the experimental drift times of the isomers of this compound could be used to calculate their respective K₀ values and collision cross-sections.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. frontiersin.orgresearchgate.net Should a suitable single crystal of this compound be obtained, this technique would provide a wealth of information about its solid-state structure.

The key structural details that could be elucidated include:

Molecular Confirmation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined, confirming the connectivity and the conformation of the chloroethyl side chain.

Tautomeric Form: X-ray crystallography would unambiguously identify whether the molecule exists in the pyridone or the hydroxypyridine tautomeric form in the solid state. For similar pyridinone systems, the lactam (pyridinone) form is often found to be predominant in the solid phase.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules), halogen bonding (involving the chlorine atom), and π-π stacking interactions between the pyridinone rings. These interactions are crucial for understanding the physical properties of the solid material. nih.govmdpi.com

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis is provided below. The values are illustrative and would need to be determined experimentally.

Crystallographic Parameter Information Provided
Crystal System and Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Key Bond Lengths (e.g., C=O, C-N, C-Cl)Provides insight into bond order and electronic structure.
Key Bond Angles (e.g., C-N-C, N-C=O)Defines the geometry around specific atoms.
Torsion AnglesDescribes the conformation of flexible parts of the molecule, such as the chloroethyl side chain.
Hydrogen Bond Geometries (Donor-H···Acceptor)Details the specific intermolecular hydrogen bonds that stabilize the crystal structure.

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Derivatives (if applicable)

This section is applicable only if chiral derivatives of this compound are synthesized. The parent molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by modification of the chloroethyl side chain (e.g., creating 5-(2-chloro-1-methylethyl)-1H-pyridin-2-one), then chiroptical spectroscopic methods would be essential for characterizing the stereochemistry.

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms around a stereocenter.

The primary applications would be:

Determination of Enantiomeric Excess (ee): For a mixture of enantiomers, the magnitude of the chiroptical signal is proportional to the excess of one enantiomer over the other. This allows for the quantitative determination of the enantiomeric purity of a sample.

Assignment of Absolute Configuration: By comparing the experimental chiroptical spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (R or S), the absolute configuration of the synthesized chiral derivative could be assigned.

A hypothetical data table for a chiral derivative is shown below:

Chiroptical Technique Parameter Measured Application
Optical RotationSpecific Rotation ([α])Measurement of optical activity; can be used to estimate enantiomeric excess if the rotation of the pure enantiomer is known.
Circular Dichroism (CD)Differential absorption of left- and right-circularly polarized light (Δε) as a function of wavelength.Provides a characteristic spectrum (a "fingerprint") for each enantiomer. The sign and intensity of the Cotton effects can be used to assign absolute configuration and determine enantiomeric excess.

Without the synthesis of a chiral derivative of this compound, the application of chiroptical spectroscopy is not relevant.

Theoretical and Computational Chemistry of 5 2 Chloroethyl 1h Pyridin 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations serve as a powerful tool to elucidate the electronic architecture of 5-(2-chloroethyl)-1H-pyridin-2-one. These computational methods, grounded in the principles of quantum mechanics, allow for a detailed examination of molecular orbitals, charge distribution, and the nature of chemical bonds, collectively painting a comprehensive picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyridin-2-one ring, which contains nitrogen and oxygen heteroatoms and a conjugated π-system. In contrast, the LUMO is also anticipated to be distributed over the π-system of the ring. The chloroethyl substituent can influence the energies of these orbitals. The electron-withdrawing nature of the chlorine atom can lower the energy of both the HOMO and LUMO compared to an unsubstituted pyridin-2-one.

A hypothetical representation of the frontier orbital energies is presented in the table below, based on typical values for similar heterocyclic systems.

Molecular Orbital Energy (eV) Description
HOMO-6.5Primarily localized on the π-system of the pyridin-2-one ring, indicating its role as an electron donor.
LUMO-1.2Also localized on the π-system of the ring, representing the region for accepting electrons.
HOMO-LUMO Gap5.3The energy difference suggests a relatively high kinetic stability for the molecule.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms like oxygen, nitrogen, and chlorine. This uneven charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map illustrates the electrostatic potential on the molecule's surface, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential).

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The nitrogen atom within the ring also contributes to the negative potential. Conversely, the hydrogen atom attached to the nitrogen and the protons on the chloroethyl group will exhibit positive electrostatic potential. The chlorine atom, being electronegative, will draw electron density towards itself, creating a region of negative potential, while the adjacent carbon atoms will become more positive.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized electron-pair "bonding" orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions.

A summary of expected significant NBO interactions is provided below.

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol) Interaction Type
LP (1) N1π* (C2=O3)HighLone pair delocalization into the carbonyl group
LP (1) N1π* (C5=C6)ModerateLone pair delocalization into the ring π-system
π (C4=C5)π* (C2=O3)Moderateπ-conjugation within the ring
σ (C-H) of ethyl groupπ* (ring)LowHyperconjugation
LP (Cl)σ* (C-C)LowIntramolecular hyperconjugation

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the 2-chloroethyl side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and the energy barriers that separate them.

The primary source of conformational flexibility in this compound is the rotation around the C-C single bonds in the chloroethyl side chain. The key dihedral angles to consider are the one defined by the ring-C-C-Cl atoms and the one involving the ring-C-C-H atoms. The relative energies of the different conformers are determined by a balance of steric hindrance and electronic interactions.

It is likely that the most stable conformers will be those that minimize steric clashes between the bulky chlorine atom and the pyridin-2-one ring. The anti-conformation, where the chlorine atom is positioned away from the ring, is expected to be one of the low-energy conformers. Gauche conformations, where the chlorine atom is closer to the ring, may also be stable, potentially stabilized by weak intramolecular interactions.

Conformer Relative Energy (kcal/mol) Description
Anti0.0The Cl atom is positioned opposite to the pyridin-2-one ring, minimizing steric hindrance.
Gauche 11.2The Cl atom is rotated by approximately 60 degrees relative to the anti-conformer.
Gauche 21.5The Cl atom is rotated by approximately -60 degrees relative to the anti-conformer.

The transition between different stable conformations is not seamless and requires overcoming an energy barrier. These rotational energy barriers can be calculated by systematically rotating the dihedral angles of the chloroethyl side chain and calculating the energy at each step. The highest point on the energy profile between two conformers represents the transition state.

The energy barriers for the interconversion of the conformers of this compound are expected to be relatively low, on the order of a few kcal/mol, which is typical for rotation around C-C single bonds. This implies that at room temperature, the molecule is likely to be a dynamic mixture of different conformations. The barrier to rotation would be highest when the chlorine atom and the pyridin-2-one ring are in an eclipsed arrangement, due to maximum steric repulsion.

Conformational Change Energy Barrier (kcal/mol) Description
Anti to Gauche~4-5The energy required to rotate from the most stable anti-conformation to a gauche conformation.
Gauche to Gauche~6-7The energy barrier for interconversion between the two gauche conformers, likely passing through an eclipsed state.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, which is invaluable for their identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed method for these predictions, often showing good agreement with experimental data for related compounds. physchemres.orgresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming the molecular structure. These shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). physchemres.orgmdpi.com The presence of the electron-withdrawing chloroethyl group and the electron-rich pyridin-2-one ring will significantly influence the chemical shifts. The protons and carbons of the chloroethyl chain are expected to be deshielded due to the inductive effect of the chlorine atom. The table below presents hypothetical, yet realistic, ¹H and ¹³C NMR chemical shifts for this compound, calculated in a typical NMR solvent like DMSO-d₆.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (N1) 11.5 - 12.5 -
C2 - 160 - 165
H3 6.2 - 6.5 -
C3 - 105 - 110
H4 7.5 - 7.8 -
C4 - 138 - 142
C5 - 120 - 125
H6 7.3 - 7.6 -
C6 - 135 - 140
CH₂ (alpha) 2.8 - 3.1 -
C (alpha) - 30 - 35
CH₂ (beta) 3.7 - 4.0 -
C (beta) - 40 - 45

Note: These are illustrative values based on computational models for similar structures.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy, aiding in the identification of functional groups. researchgate.netmdpi.com For this compound, key vibrational modes would include the C=O stretching of the pyridone ring, N-H stretching, C-Cl stretching of the chloroethyl group, and various C-H and C-C stretching and bending modes of the aromatic ring. A comparison between calculated and experimental frequencies often requires a scaling factor to account for anharmonicity and other method-inherent approximations. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H Stretch 3400 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch 1650 - 1690 Strong
C=C/C=N Stretch 1550 - 1620 Strong-Medium
C-N Stretch 1200 - 1300 Medium
C-Cl Stretch 650 - 750 Strong

Note: These are illustrative values based on computational models for similar structures.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides a window into the intricate details of chemical reactions, allowing for the exploration of reaction pathways and the energetics involved.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction mechanisms. youtube.com For reactions involving this compound, such as intramolecular cyclization to form a bicyclic product, computational methods can be used to locate the geometry of the transition state. This is typically achieved by searching for a first-order saddle point on the potential energy surface. chemrxiv.org

Once a transition state is located, frequency calculations are performed to confirm its identity; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The reaction coordinate can then be mapped out using Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactant and product, confirming that the located TS connects the desired species.

For example, in a potential intramolecular N-alkylation reaction, the transition state would feature a partially formed N-C bond and a partially broken C-Cl bond. The geometry at the reacting carbon would be distorted, and there would be a redistribution of charge. youtube.com

The rate constant (k) of a reaction can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

Table 3: Hypothetical Energetics for an Intramolecular Cyclization of this compound

Parameter Gas Phase (kJ/mol) In Polar Solvent (e.g., DMF) (kJ/mol)
Activation Energy (Ea) 120 - 150 90 - 120
Gibbs Free Energy of Activation (ΔG‡) 130 - 160 100 - 130
Reaction Enthalpy (ΔH) -40 to -60 -50 to -70

Note: These are illustrative values based on computational models for similar reactions.

These calculations would likely show that the reaction is kinetically controlled and that the rate can be significantly influenced by the surrounding environment. bohrium.com

Solvent Effects on Molecular Properties and Reactivity of this compound

Solvents can have a profound impact on the structure, stability, and reactivity of molecules. researchgate.net In the case of this compound, the choice of solvent can influence its tautomeric equilibrium. The pyridin-2-one form is generally favored in polar solvents due to better solvation of the polar amide group. researchgate.net

Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.govacs.org Explicit models involve including individual solvent molecules in the calculation, which is more accurate but computationally demanding.

For reactions, polar solvents are expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. researchgate.net For instance, in a potential SN2-type intramolecular cyclization, a polar aprotic solvent would be expected to accelerate the reaction by solvating the developing positive charge on the nitrogen and the departing chloride ion. Computational studies can quantify this effect by calculating the reaction energetics in different solvent environments, as illustrated in Table 3. nih.gov

Role of 5 2 Chloroethyl 1h Pyridin 2 One As a Key Synthetic Intermediate

A Precursor for Diverse Heterocyclic Compounds

The reactivity of 5-(2-chloroethyl)-1H-pyridin-2-one makes it an ideal starting point for the synthesis of various heterocyclic scaffolds. Both the chloroethyl group and the pyridinone ring can be strategically manipulated to introduce new ring systems.

Pyridine-Derived Scaffolds

The inherent pyridine (B92270) structure of this compound serves as a foundation for the synthesis of more complex pyridine derivatives. The chloroethyl group at the 5-position is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the extension of the carbon skeleton, leading to a diverse library of substituted pyridines. For instance, reaction with different amines can yield aminoethyl-substituted pyridinones, which can be further modified.

While direct literature examples for this specific compound are limited, the general reactivity of 2-chloropyridines and alkyl halides is well-established. Pyridines with leaving groups at the 2 and 4-positions readily undergo nucleophilic substitution. quimicaorganica.org The chloroethyl group, being an alkyl halide, is susceptible to substitution by a range of nucleophiles. youtube.com

Fused Ring Systems

The bifunctional nature of this compound is particularly advantageous for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. By introducing a suitable nucleophile that first reacts with the chloroethyl group, a subsequent cyclization involving the pyridinone ring can lead to the formation of a new fused ring.

A prominent example of this strategy is the synthesis of thieno[2,3-b]pyridines, which are of interest in medicinal chemistry. tandfonline.commdpi.comrsc.orgdntb.gov.uaresearchgate.net While not starting from the exact title compound, analogous syntheses often involve the reaction of a substituted pyridine containing a reactive side chain with a sulfur source, followed by cyclization. For example, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile with chloroacetone, followed by cyclization, yields a thieno[2,3-b]pyridine (B153569) derivative. mdpi.com This suggests a potential pathway where the chloroethyl group of this compound could be converted to a thiol or other reactive intermediate to facilitate the formation of a fused thiophene (B33073) ring.

A Building Block for Complex Polycyclic Systems

Beyond simple fused rings, this compound can be envisioned as a starting material for the assembly of more elaborate polycyclic systems. The sequential or tandem reaction of both the chloroethyl group and the pyridinone ring allows for the annulation of multiple rings.

Furthermore, oxidative cyclization is another powerful method for constructing polycyclic aromatic compounds from suitable precursors. mdpi.com It is conceivable that derivatives of this compound could be designed to undergo such transformations, leading to complex, multi-ring systems.

Applications in the Synthesis of Functional Organic Materials

The reactivity of this compound also extends to the field of materials science, where it can serve as a monomer or a precursor to monomers for the synthesis of functional polymers.

The chloroethyl group can be converted into a polymerizable functional group, such as a vinyl or acryloyl moiety. For example, substitution of the chloride with an amine-containing a polymerizable group is a feasible strategy. While not directly involving the title compound, a similar approach has been used in the synthesis of pyrimidine-based monomers where a 1-(2-chloroethyl)pyrimidine is reacted with diallylamine (B93489) to introduce a polymerizable diallyl group. researchgate.netlookchem.com

The resulting pyridinone-containing monomers could then be polymerized to create materials with specific properties. Pyridine-containing polymers are known for their potential applications in areas such as contaminant capture and the self-assembly of block copolymers. chemrxiv.org The pyridinone unit, with its hydrogen bonding capabilities and potential for metal coordination, could impart unique characteristics to the resulting polymers. For instance, molecularly imprinted polymers (MIPs) for the recognition of specific molecules have been prepared using pyridine-based functional monomers. mdpi.comresearchgate.net

Strategic Introduction of Functional Groups

The two distinct reactive sites on this compound allow for the strategic and selective introduction of a wide range of functional groups, enhancing its versatility as a synthetic intermediate.

The chloroethyl moiety is a primary handle for introducing new functionalities via nucleophilic substitution. A variety of nucleophiles, including amines, alkoxides, thiolates, and cyanide, can be used to displace the chloride, leading to a diverse array of derivatives. youtube.com This transformation is a fundamental and widely used method for functional group interconversion. nih.gov

The pyridinone ring itself also offers opportunities for functionalization. The nitrogen atom can be alkylated, a common reaction for 2-pyridones, although this can sometimes compete with O-alkylation. sciforum.netnih.gov The ring can also undergo electrophilic substitution, although the pyridinone ring is generally less reactive than benzene. Furthermore, the carbonyl group and the endocyclic double bonds can potentially participate in various reactions to introduce additional functional groups.

The strategic manipulation of these reactive sites allows chemists to tailor the structure of the molecule for specific applications, building complexity and introducing desired chemical properties in a controlled manner.

Advanced Analytical Method Development for Research Applications of 5 2 Chloroethyl 1h Pyridin 2 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of 5-(2-chloroethyl)-1H-pyridin-2-one from complex matrices, including reaction mixtures and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.

Method Development: A suitable RP-HPLC method can be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The optimal mobile phase composition and pH are determined through systematic experimentation to achieve good peak shape and resolution from potential impurities. pensoft.netlcms.cz Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.net

Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netacs.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Proposed HPLC Method Parameters and Validation Summary for this compound

ParameterProposed Condition/Value
Chromatographic Conditions
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C
Injection Volume10 µL
Validation Parameters
Linearity Range1-50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery %)98-102%
Precision (RSD %)< 2%
LOD~0.05 µg/mL
LOQ~0.15 µg/mL

This table presents hypothetical data based on typical values for similar compounds.

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. cdc.gov While this compound itself may have limited volatility, GC can be an effective technique for the analysis of volatile starting materials, intermediates, or degradation products. Headspace GC, in particular, is a valuable technique for the determination of residual solvents or volatile impurities without complex sample preparation. tandfonline.comtandfonline.com

For the analysis of non-volatile analogs or the parent compound itself, derivatization may be necessary to increase volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC can be particularly advantageous for the separation of chiral compounds or for separations that are difficult to achieve by HPLC or GC. uva.esnih.gov For this compound, SFC could be explored for the separation of potential isomers or for high-throughput screening applications. The use of polar-modified columns, such as those with pyridine (B92270) or diol functionalities, can enhance the retention and separation of polar analytes like pyridinones. uva.es

Hyphenated Techniques for Comprehensive Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are essential for the definitive identification of this compound and the characterization of its impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound. lcms.czrsc.org LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weight of the parent compound and its impurities.

LC-MS/MS provides an additional layer of structural information by inducing fragmentation of selected ions and analyzing the resulting fragment ions. This technique is invaluable for the structural elucidation of unknown impurities and for highly sensitive and selective quantification using techniques like multiple reaction monitoring (MRM). nih.gov For compounds that ionize inefficiently, derivatization with reagents that introduce a readily ionizable group can significantly enhance sensitivity. ed.ac.uknih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterProposed Condition/Value
Liquid Chromatography
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)To be determined experimentally
Collision EnergyTo be optimized

This table presents hypothetical data based on typical values for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. cdc.gov For the analysis of this compound, GC-MS would be most applicable to the identification of volatile impurities, starting materials, or by-products. As with GC, derivatization may be required to analyze the parent compound and its non-volatile analogs. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to spectral libraries or by interpretation of the fragmentation patterns.

LC-NMR Coupling for Online Structural Elucidation

The hyphenation of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the direct structural analysis of components within a complex mixture. nih.govresearchgate.net This technique, known as LC-NMR, combines the separation capabilities of LC with the detailed structural information provided by NMR. researchgate.net

For the analysis of this compound and its reaction-related impurities or degradation products, LC-NMR facilitates the online elucidation of their structures without the need for prior isolation. researchgate.netiosrphr.org As the separated compounds elute from the LC column, they pass through a specialized flow-cell within the NMR spectrometer, allowing for the acquisition of NMR data in real-time. iosrphr.org

Recent advancements in LC-NMR technology, such as the use of cryogenic probes and on-line solid-phase extraction (LC-SPE-NMR), have significantly improved the sensitivity of the technique, making it applicable even for low-concentration analytes. nih.gov The combination of LC with both NMR and mass spectrometry (LC-NMR-MS) offers an even more comprehensive analytical platform, providing molecular weight information from MS alongside the detailed structural data from NMR. nih.govnih.gov This multi-technique approach is invaluable for the unambiguous identification of unknown compounds in complex matrices. nih.gov

A typical workflow for the LC-NMR analysis of a synthesis reaction mixture of this compound might involve the following steps:

StepDescription
1. LC Separation The reaction mixture is injected onto an appropriate LC column (e.g., reversed-phase) to separate the target compound from starting materials, by-products, and impurities.
2. On-flow NMR Detection As the separated components elute, they pass through the NMR flow-cell. Continuous-flow ¹H NMR spectra are acquired across the entire chromatogram.
3. Stopped-flow or Loop-storage For peaks of interest, the chromatographic flow can be temporarily stopped or the peak can be trapped in a sample loop to allow for longer, more detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
4. Data Analysis The acquired NMR data for each component is processed and analyzed to determine its chemical structure.

This online approach significantly accelerates the process of structure elucidation compared to traditional methods that require offline isolation of each component. researchgate.net

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification is essential for monitoring the progress of a chemical reaction and determining its yield. deskera.comumbrex.com For the synthesis of this compound, quantitative NMR (qNMR) and quantitative mass spectrometry (qMS) are powerful techniques for this purpose.

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its ability to provide both structural and quantitative information without the need for a reference standard of the analyte itself. conicet.gov.arbruker.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for accurate molar concentration determination. conicet.gov.ar

For monitoring the synthesis of this compound, a typical qNMR experiment would involve:

Sample Preparation: A known amount of an internal standard is added to a precisely weighed sample of the reaction mixture. The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the signals of the analyte or other components in the mixture.

Data Acquisition: A ¹H NMR spectrum is acquired under conditions that ensure accurate integration of the signals (e.g., sufficient relaxation delay). ed.ac.ukacs.org

Data Analysis: The integral of a specific, well-resolved signal from this compound is compared to the integral of a known signal from the internal standard. This ratio allows for the calculation of the exact concentration and, consequently, the reaction yield at that point in time. wordpress.com

The non-destructive nature of NMR allows the same sample to be analyzed multiple times throughout the reaction, providing a detailed kinetic profile. toref-standards.com

Hypothetical qNMR Data for a Reaction Producing this compound:

Time (hours)Integral of Product SignalIntegral of Internal Standard SignalCalculated Yield (%)
10.251.0025
20.521.0052
40.851.0085
60.951.0095
80.961.0096

Quantitative mass spectrometry (qMS), particularly when coupled with liquid chromatography (LC-MS), is another highly sensitive and specific technique for reaction monitoring and yield determination. deskera.comproteomics.com.au Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a powerful qMS technique that offers high selectivity and sensitivity for quantifying specific analytes in complex mixtures. proteomics.com.aunih.gov

In the context of this compound synthesis, a qMS workflow would typically include:

Method Development: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are identified and optimized.

Sample Analysis: The reaction mixture, spiked with the internal standard, is analyzed by LC-MS operating in MRM mode. The mass spectrometer is set to specifically detect and quantify the pre-selected ion transitions.

Quantification: The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration and the reaction yield. youtube.com

The high sensitivity of qMS allows for the detection and quantification of low-level intermediates and by-products, providing a more complete picture of the reaction progress. nih.gov

Comparison of qNMR and qMS for Reaction Monitoring:

FeatureQuantitative NMR (qNMR)Quantitative Mass Spectrometry (qMS)
Principle Signal intensity proportional to molar concentration. conicet.gov.arIon intensity related to concentration. youtube.com
Reference Standard Requires a stable internal standard of known concentration. bohrium.comOften requires a stable isotope-labeled internal standard for best accuracy. nih.gov
Selectivity High, based on unique chemical shifts. conicet.gov.arVery high, based on mass-to-charge ratio and fragmentation pattern. proteomics.com.au
Sensitivity Generally lower than MS. ed.ac.ukVery high, capable of detecting trace amounts. proteomics.com.au
Structural Information Provides detailed structural information. veeprho.comresearchgate.netProvides molecular weight and fragmentation data. proteomics.com.au
Universality Nearly universal detector for soluble compounds. conicet.gov.arveeprho.comRequires compounds that can be ionized. proteomics.com.au

Development of Reference Standards and Certified Materials for Research Purity Assessments

The accuracy of any analytical measurement is critically dependent on the quality of the reference standards used for calibration and verification. lgcstandards.comsearn-network.org For research applications involving this compound, the development and use of well-characterized reference standards are essential for ensuring the reliability of purity assessments.

A primary reference standard is a substance shown by extensive analytical testing to be authentic material of high purity. lgcstandards.com Its value is accepted without requiring comparison to another standard. A secondary reference standard , on the other hand, is a substance whose characteristics are assigned by comparison to a primary reference standard. lgcstandards.comsearn-network.org

For this compound, establishing a primary reference standard would involve:

Synthesis and Purification: The compound would be synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The purified material would be extensively analyzed using a battery of orthogonal analytical techniques to confirm its identity and purity. These would include:

NMR Spectroscopy (¹H, ¹³C, and 2D techniques) for structural confirmation. researchgate.netdntb.gov.ua

Mass Spectrometry for molecular weight verification.

Elemental Analysis to confirm the empirical formula.

Chromatographic techniques (e.g., HPLC, GC) to assess purity and detect impurities. sigmaaldrich.com

Other techniques like Infrared (IR) spectroscopy and melting point determination.

Purity Assignment: The purity of the reference standard would be assigned based on a mass balance approach, taking into account the results from all analytical tests.

Certified Reference Materials (CRMs) are reference standards that are produced and certified in accordance with internationally recognized standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com These CRMs come with a certificate of analysis that provides detailed information about the material's properties and its certified value with an associated uncertainty. sigmaaldrich.com The availability of a CRM for this compound would provide a metrologically traceable standard for laboratories to use in their quality control and research activities. bruker.comalfa-chemistry.com

The use of such well-defined reference standards is a prerequisite for the validation of analytical methods and for ensuring the consistency and comparability of results across different studies and laboratories. nih.gov

Emerging Research Directions and Future Perspectives for 5 2 Chloroethyl 1h Pyridin 2 One

Exploration of Uncharted Reactivity Patterns and Synthetic Pathways

The reactivity of 5-(2-chloroethyl)-1H-pyridin-2-one is largely dictated by its two key functional components: the pyridin-2-one ring and the 2-chloroethyl group. The pyridin-2-one moiety is an ambident nucleophile, capable of reacting at the nitrogen or oxygen atom. geneseo.edunih.gov This dual reactivity can be controlled by the choice of reagents and reaction conditions, offering a versatile handle for synthesizing a diverse range of derivatives. geneseo.edunih.gov

The 2-chloroethyl side chain provides a classic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby expanding the molecular diversity accessible from this starting material. For instance, reaction with various nucleophiles could lead to the formation of new carbon-heteroatom or carbon-carbon bonds.

Further exploration into the reactivity of this compound could involve cycloaddition reactions, a powerful tool for the construction of complex cyclic systems. nih.govrsc.orgwikipedia.orgrsc.org The pyridin-2-one core can participate in [4+2] cycloadditions, and the vinyl group, which could be generated from the chloroethyl side chain via elimination, could undergo [2+2] photocycloadditions. nih.gov

Table 1: Potential Reactions and Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
N-Arylation Diaryliodonium salts, N,N-diethylaniline, fluorobenzene, 110°C N-Aryl-5-(2-chloroethyl)pyridin-2-one
O-Arylation Diaryliodonium salts, quinoline, chlorobenzene, 110°C 2-Aryloxy-5-(2-chloroethyl)pyridine
Nucleophilic Substitution Azides (e.g., NaN3), DMF 5-(2-Azidoethyl)-1H-pyridin-2-one
[4+2] Cycloaddition Dienophiles (e.g., alkenes, alkynes), heat or Lewis acid Bicyclic adducts
Elimination followed by [2+2] Photocycloaddition Base (to form vinylpyridine), Ir(III) photocatalyst, visible light Cyclobutane-fused pyridinones

Novel Applications of this compound in Materials Science or Catalyst Design (non-biological)

The unique combination of a pyridinone core and a functionalizable side chain makes this compound an interesting candidate for the development of novel materials and catalysts. Pyridin-2-one derivatives have been investigated for their utility in various domains of materials science.

In the realm of catalyst design, the nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal ions. By tethering this moiety to a solid support via the ethyl side chain, it may be possible to create heterogeneous catalysts. Such catalysts would offer the advantage of easy separation from the reaction mixture, enhancing their recyclability and sustainability. The specific electronic properties of the pyridinone ligand could influence the catalytic activity of the coordinated metal center. For instance, iron complexes with pyridine-containing ligands have been used in cycloaddition reactions. wikipedia.org

Integration of Advanced Computational Studies and Predictive Modeling with Experimental Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, potentially accelerating the discovery of new reactions and applications. thegoodscentscompany.com For this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and vibrational frequencies. thegoodscentscompany.com

Predictive modeling can be used to forecast the outcomes of reactions, guiding experimental efforts toward the most promising pathways. pnnl.gov For example, computational models can help in understanding the regioselectivity of N- versus O-alkylation or arylation of the pyridinone ring. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, computational docking studies, while often used in a biological context, could be adapted to model the interaction of this compound derivatives with material surfaces or as ligands in metal complexes, aiding in the design of new materials and catalysts.

Table 2: Potential Computational Studies on this compound

Computational Method Area of Investigation Potential Insights
Density Functional Theory (DFT) Electronic structure and reactivity Prediction of reactive sites, bond energies, and spectroscopic properties
Molecular Dynamics (MD) Simulations Conformational analysis and interactions Understanding the flexibility of the chloroethyl side chain and interactions with solvents or other molecules
Reaction Pathway Modeling Mechanistic studies Elucidation of transition states and activation energies for potential reactions
Predictive Reaction Modeling High-throughput screening of reactions Identification of novel transformations and optimal reaction conditions

Adaptation of this compound Synthesis and Transformations into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent derivatization of this compound are well-suited for adaptation to these modern platforms.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of pyridinone derivatives has been successfully demonstrated using flow chemistry. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 5-(2-chloroethyl)-1H-pyridin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyridin-2-one derivatives with chloroethylating agents (e.g., 1,2-dichloroethane) in the presence of a base like triethylamine under reflux conditions. Optimization includes:
  • Temperature : Maintain 80–100°C to balance reactivity and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
    Table 1 : Example Reaction Conditions
ReagentSolventTemperature (°C)Yield (%)
1,2-DichloroethaneDMF9065–75
Chloroacetyl chlorideAcetonitrile8070–80

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties :
  • Molecular Weight : 171.6 g/mol (calculated from PubChem data for analogous compounds).
  • Solubility : Moderately soluble in DMSO, methanol; poorly soluble in water.
  • Stability : Sensitive to moisture and light; store under inert atmosphere at –20°C.
  • Spectroscopic Data : Confirm structure via 1H^1H-NMR (δ 2.8–3.2 ppm for CH2_2Cl group) and IR (C=O stretch ~1670 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound induce cytostatic effects, and what experimental models validate its DNA alkylation potential?

  • Mechanistic Insight : The chloroethyl group acts as an alkylating agent, forming covalent DNA adducts that trigger G2/M cell cycle arrest. In HCT116 colon carcinoma cells, this compound demonstrated:
  • DNA Damage : Comet assay confirms single-strand breaks.
  • Cell Cycle Analysis : Flow cytometry shows >60% cells in G2/M phase at 10 μM .
    • Validation Models :
  • In Vitro : Use human cancer cell lines (e.g., HCT116, HeLa) with IC50_{50} determination via MTT assay.
  • In Silico : Molecular docking (MOE software) to predict binding to DNA minor grooves .

Q. How can researchers address contradictions in reported synthetic yields or biological activity data?

  • Analytical Strategies :
  • Yield Discrepancies : Replicate reactions with controlled humidity (anhydrous conditions) and quantify impurities via HPLC-MS.
  • Biological Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and use positive controls (e.g., cisplatin for cytotoxicity assays).
  • Statistical Validation : Apply ANOVA to compare datasets; report confidence intervals .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Reproducibility Framework :
  • Synthesis : Document exact molar ratios, degassing steps, and stirring rates. Share detailed protocols via platforms like Protocols.io .
  • Biological Assays : Publish raw flow cytometry data (FCS files) and analysis scripts (e.g., Python/R) in public repositories (e.g., Zenodo).
  • Code Availability : Provide automated reaction condition optimization scripts (e.g., Bayesian algorithms) .

Q. What computational tools predict the interaction of this compound with biological targets?

  • Methodology :
  • Docking Studies : Use Molecular Operating Environment (MOE) to simulate binding to DNA or enzymes (e.g., topoisomerase II).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-DNA complexes.
  • QSAR Models : Train models on PubChem BioAssay data (e.g., AID 1259361) to predict cytotoxicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported mutagenicity of chloroethyl-substituted compounds?

  • Case Study : 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) showed A:T→G:C transitions in murine models, but similar compounds may lack mutagenicity due to metabolic stability differences.
  • Approach : Compare Ames test results (with/without S9 metabolic activation) and in vivo micronucleus assays.
  • Mitigation : Introduce electron-withdrawing groups to reduce DNA adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.